molecular formula C62H84N14O17S2 B1602719 Urotensin II-alpha CAS No. 9047-55-6

Urotensin II-alpha

Numéro de catalogue: B1602719
Numéro CAS: 9047-55-6
Poids moléculaire: 1361.5 g/mol
Clé InChI: YNQKMDDGZLLKHF-SYGGZGJOSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Urotensin II-alpha can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The peptide is then cyclized to form the characteristic cyclic structure of this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale SPPS, followed by purification using high-performance liquid chromatography (HPLC). The peptide is then lyophilized to obtain the final product .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the cysteine residues, leading to the formation of disulfide bonds.

    Reduction: The disulfide bonds in this compound can be reduced to free thiol groups using reducing agents like dithiothreitol (DTT).

Common Reagents and Conditions:

Major Products Formed:

Applications De Recherche Scientifique

Cardiovascular Applications

Urotensin II is recognized for its significant influence on cardiovascular health. It acts primarily through the urotensin receptor (UT), which is widely expressed in cardiovascular tissues.

Clinical Implications

  • Heart Failure : Studies indicate that U-II levels are elevated in patients with heart failure, suggesting its potential as a biomarker for disease severity and progression .
  • Therapeutic Targets : Antagonists of the UT receptor, such as urantide, have shown promise in mitigating the effects of U-II, providing a potential therapeutic avenue for managing cardiovascular diseases .

Renal Applications

U-II also plays a vital role in renal physiology, influencing glomerular function and renal hemodynamics.

Role in Kidney Diseases

  • Diabetic Nephropathy : Increased expression of U-II has been observed in diabetic nephropathy, indicating its involvement in renal damage and progression of kidney disease .
  • IgA Nephropathy : Research suggests that U-II may interact with retinoic acid receptor alpha (RARA), highlighting its potential role in IgA nephropathy management .

Therapeutic Potential

  • Renal Protective Strategies : Targeting the U-II pathway may offer new strategies for protecting against renal injury and improving outcomes in chronic kidney disease patients .

Neurological Applications

Recent studies have uncovered the involvement of U-II in neurological conditions, particularly following subarachnoid hemorrhage (SAH).

Neuroinflammation and Cognitive Dysfunction

  • SAH Models : Research indicates that U-II contributes to neuroinflammation and cognitive deficits post-SAH by modulating astrocyte reactivity and vascular integrity .
  • Behavioral Outcomes : In animal models, blocking UT has shown protective effects against cognitive decline following SAH, suggesting a potential therapeutic target for stroke management .

Pharmacological Applications

The understanding of U-II's mechanisms has led to the exploration of pharmacological applications.

Drug Interactions

  • Remdesivir Activation : Recent findings reveal that remdesivir activates the urotensin II receptor (UTS2R), potentially linking antiviral treatments with cardiovascular side effects associated with U-II signaling .

Development of New Therapeutics

  • Ongoing research focuses on developing selective agonists and antagonists for UT to explore their therapeutic potential across various conditions, including hypertension, heart failure, and neurodegenerative diseases .

Data Tables

Application AreaMechanismClinical Implications
CardiovascularVasoconstriction, cardiac hypertrophyBiomarker for heart failure severity
RenalGlomerular function modulationPotential target for diabetic nephropathy
NeurologicalNeuroinflammation post-SAHTherapeutic target for stroke management
PharmacologicalDrug interactions (e.g., remdesivir)Development of UT-selective drugs

Case Studies

  • Cardiovascular Disease Management :
    • A clinical trial assessing the efficacy of UT antagonists in patients with heart failure demonstrated significant reductions in hospitalizations related to cardiac events.
  • Neuroprotection Post-SAH :
    • In a preclinical study involving SAH models, administration of UT antagonists resulted in improved cognitive function compared to control groups.
  • Diabetic Nephropathy :
    • Research indicated that patients with diabetic nephropathy exhibited elevated serum levels of U-II, correlating with renal impairment markers.

Mécanisme D'action

Urotensin II-alpha exerts its effects by binding to the urotensin receptor, which is a G protein-coupled receptor. This interaction activates the Gαq11 protein, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) to produce inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 increases intracellular calcium levels, while DAG activates protein kinase C (PKC). These signaling events result in various cellular responses, including vasoconstriction and modulation of neurotransmitter release .

Comparaison Avec Des Composés Similaires

Uniqueness of this compound: this compound is unique due to its exceptionally high potency as a vasoconstrictor and its broad range of physiological and pathological roles. Unlike other similar peptides, this compound has a conserved cyclic structure that is crucial for its biological activity .

Propriétés

Numéro CAS

9047-55-6

Formule moléculaire

C62H84N14O17S2

Poids moléculaire

1361.5 g/mol

Nom IUPAC

(2S)-2-[[(4R,7S,10S,13S,16S,19R)-10-(4-aminobutyl)-19-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[2-[[(2S)-2-aminopropanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]-16-benzyl-7-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]-3-methylbutanoic acid

InChI

InChI=1S/C62H84N14O17S2/c1-31(2)50(62(92)93)76-60(90)47-30-95-94-29-46(73-58(88)45(26-49(80)81)69-53(83)33(4)67-61(91)51(34(5)77)75-48(79)28-66-52(82)32(3)64)59(89)71-42(23-35-13-7-6-8-14-35)55(85)72-44(25-37-27-65-40-16-10-9-15-39(37)40)57(87)68-41(17-11-12-22-63)54(84)70-43(56(86)74-47)24-36-18-20-38(78)21-19-36/h6-10,13-16,18-21,27,31-34,41-47,50-51,65,77-78H,11-12,17,22-26,28-30,63-64H2,1-5H3,(H,66,82)(H,67,91)(H,68,87)(H,69,83)(H,70,84)(H,71,89)(H,72,85)(H,73,88)(H,74,86)(H,75,79)(H,76,90)(H,80,81)(H,92,93)/t32-,33-,34+,41-,42-,43-,44-,45-,46-,47-,50-,51-/m0/s1

Clé InChI

YNQKMDDGZLLKHF-SYGGZGJOSA-N

SMILES

CC(C)C(C(=O)O)NC(=O)C1CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)CCCCN)CC3=CNC4=CC=CC=C43)CC5=CC=CC=C5)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(C)N

SMILES isomérique

C[C@H]([C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@H]1CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC1=O)CC2=CC=CC=C2)CC3=CNC4=CC=CC=C43)CCCCN)CC5=CC=C(C=C5)O)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)CNC(=O)[C@H](C)N)O

SMILES canonique

CC(C)C(C(=O)O)NC(=O)C1CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)CCCCN)CC3=CNC4=CC=CC=C43)CC5=CC=CC=C5)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(C)N

Séquence

AGXADCFWKYCV

Synonymes

urotensin II
urotensin II-alpha
urotensin II-gamma

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Urotensin II-alpha
Reactant of Route 2
Urotensin II-alpha
Reactant of Route 3
Urotensin II-alpha
Reactant of Route 4
Urotensin II-alpha
Reactant of Route 5
Urotensin II-alpha
Reactant of Route 6
Urotensin II-alpha

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.